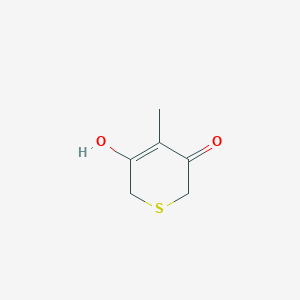
5-Hydroxy-4-methyl-2H-thiopyran-3(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-4-methyl-2H-thiopyran-3(6H)-one is an organic compound belonging to the thiopyran family. Thiopyrans are sulfur-containing heterocycles, which are analogs of pyrans where one oxygen atom is replaced by a sulfur atom. This compound is characterized by its unique structure, which includes a hydroxyl group, a methyl group, and a thiopyran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-methyl-2H-thiopyran-3(6H)-one typically involves the following steps:
Formation of the Thiopyran Ring: This can be achieved through the cyclization of appropriate precursors containing sulfur and carbonyl groups.
Introduction of Hydroxyl and Methyl Groups: Functionalization of the thiopyran ring to introduce the hydroxyl and methyl groups can be done using various reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes:
Catalyst Selection: Choosing efficient catalysts to improve yield and selectivity.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-4-methyl-2H-thiopyran-3(6H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The thiopyran ring can be reduced to form a tetrahydrothiopyran derivative.
Substitution: Functional groups on the thiopyran ring can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
Oxidation Products: Formation of ketones or aldehydes.
Reduction Products: Formation of tetrahydrothiopyran derivatives.
Substitution Products: Formation of various substituted thiopyrans.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-4-methyl-2H-thiopyran-3(6H)-one would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their function.
Receptor Modulation: Interacting with cellular receptors to alter signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Thiopyran: The parent compound without the hydroxyl and methyl groups.
4-Methylthiopyran: A derivative with only the methyl group.
5-Hydroxythiopyran: A derivative with only the hydroxyl group.
Uniqueness
5-Hydroxy-4-methyl-2H-thiopyran-3(6H)-one is unique due to the presence of both hydroxyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct properties compared to its analogs.
Propiedades
Número CAS |
61363-72-2 |
|---|---|
Fórmula molecular |
C6H8O2S |
Peso molecular |
144.19 g/mol |
Nombre IUPAC |
3-hydroxy-4-methyl-2H-thiopyran-5-one |
InChI |
InChI=1S/C6H8O2S/c1-4-5(7)2-9-3-6(4)8/h7H,2-3H2,1H3 |
Clave InChI |
GJDXHKBABOABSY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CSCC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


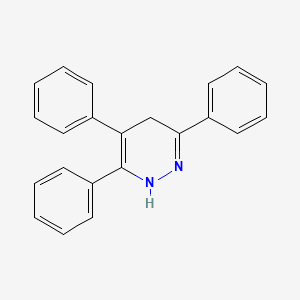
![3-Iodo-6-methoxy-2-phenylimidazo[1,2-A]pyridine](/img/structure/B13091972.png)
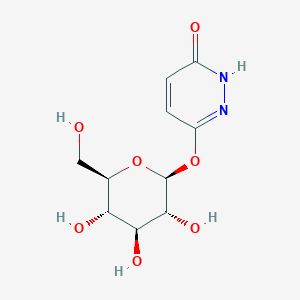

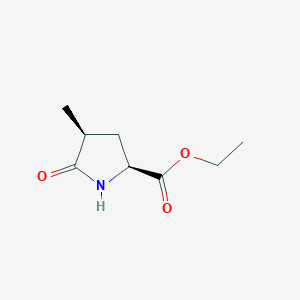
![7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B13092009.png)
![Ethyl 7-chloro-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13092021.png)
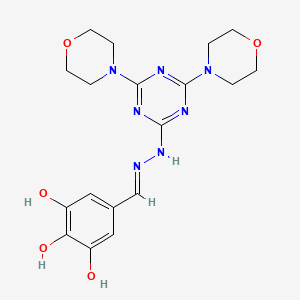
![7-Bromo-2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13092027.png)
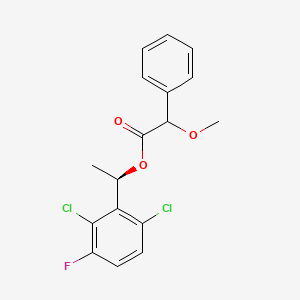
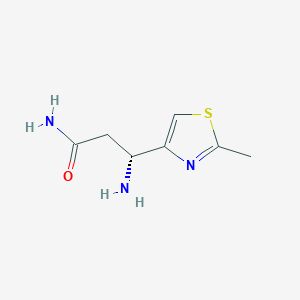
![(R)-Benzyl 4-((3R,5R,7S,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13092049.png)
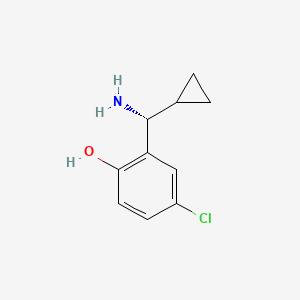
![4-(3,4,8,8a-tetrahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)aniline](/img/structure/B13092057.png)
